molecular formula C22H21ClO5 B11151505 ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11151505
M. Wt: 400.8 g/mol
InChI Key: PMLOWBHVWXNQQL-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a chromenone core, which is a derivative of coumarin, a naturally occurring compound in many plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with the chromenone derivative.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: The chloro group in the chromenone core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxy derivatives of the chromenone core.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying esterification and substitution reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The benzyloxy and chloro groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Ethyl 3-[7-(benzyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]propanoate: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness

Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is unique due to the presence of both the chloro and methyl groups on the chromenone core, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C22H21ClO5

Molecular Weight

400.8 g/mol

IUPAC Name

ethyl 3-(6-chloro-4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoate

InChI

InChI=1S/C22H21ClO5/c1-3-26-21(24)10-9-16-14(2)17-11-18(23)20(12-19(17)28-22(16)25)27-13-15-7-5-4-6-8-15/h4-8,11-12H,3,9-10,13H2,1-2H3

InChI Key

PMLOWBHVWXNQQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3)Cl)C

Origin of Product

United States

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